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Introduction
Fluorescence-guided surgery (FGS) is a rapidly advancing field that provides real-time

visualization of malignant tissues, critical anatomical structures, and perfusion during surgical

procedures.[1][2][3][4] Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye

approved by the FDA, is the most commonly used agent in FGS.[2] Disulfo-ICG, a derivative of

ICG, offers significant advantages due to its enhanced water solubility, which can improve its in

vivo biodistribution and potential for creating targeted imaging agents. This document provides

detailed application notes and protocols for the use of Disulfo-ICG amine in fluorescence-

guided surgery, with a focus on creating targeted probes for enhanced tumor visualization.

Advantages of Disulfo-ICG over standard ICG
The primary advantage of Disulfo-ICG lies in its improved physicochemical properties. The

addition of two sulfonic acid groups enhances its water solubility, which can lead to:

Reduced Aggregation: ICG is known to aggregate in aqueous solutions, which can quench

its fluorescence and alter its pharmacokinetic profile. The enhanced solubility of Disulfo-ICG

mitigates this issue.

Improved Bioconjugation: The amine-reactive NHS ester of Disulfo-ICG allows for efficient

and stable conjugation to targeting ligands such as antibodies and peptides.
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Quantitative Data: Disulfo-ICG vs. ICG
Property Disulfo-ICG

Indocyanine Green
(ICG)

References

Excitation Maximum

(nm)
~780 ~780

Emission Maximum

(nm)
~810 ~820-830

Quantum Yield
Higher than ICG in

aqueous solutions

Lower in aqueous

solutions due to

aggregation

Solubility
High in aqueous

solutions

Prone to aggregation

in aqueous solutions

Tumor-to-Background

Ratio (TBR) of

Targeted Conjugate

(Example: PSMA-

targeted)

Can achieve high

TBRs (e.g., >5)

depending on the

target and clearance

Can achieve high

TBRs when

conjugated, but may

have higher non-

specific uptake

Experimental Protocols
Protocol 1: Conjugation of Disulfo-ICG NHS Ester to a
Targeting Peptide (e.g., PSMA-targeting peptide)
This protocol describes the conjugation of an amine-reactive Disulfo-ICG N-hydroxysuccinimide

(NHS) ester to a peptide containing a primary amine (e.g., a lysine residue), using a Prostate-

Specific Membrane Antigen (PSMA)-targeting peptide as an example.

Materials:

Disulfo-ICG NHS ester

PSMA-targeting peptide with a primary amine (e.g., containing a lysine residue)

Anhydrous Dimethyl Sulfoxide (DMSO)
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0.1 M Sodium Bicarbonate buffer (pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS)

Procedure:

Prepare the Disulfo-ICG NHS ester stock solution:

Allow the vial of Disulfo-ICG NHS ester to equilibrate to room temperature.

Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO to a final concentration of 10

mg/mL. Vortex briefly to ensure complete dissolution. This solution should be prepared

fresh.

Prepare the peptide solution:

Dissolve the PSMA-targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a

concentration of 1-5 mg/mL.

Conjugation reaction:

Add the Disulfo-ICG NHS ester stock solution to the peptide solution at a molar ratio of 3:1

to 5:1 (dye:peptide). The optimal ratio may need to be determined empirically.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the conjugate:

Purify the Disulfo-ICG-peptide conjugate from unconjugated dye and other reaction

components using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-

equilibrated with PBS.

Collect the fractions containing the fluorescently labeled peptide. The conjugate will

typically elute first.

Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

the maximum absorbance of the peptide (e.g., 280 nm) and Disulfo-ICG (around 780 nm).

Confirm the purity and integrity of the conjugate using techniques such as HPLC and

mass spectrometry.

Storage:

Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term

storage, protected from light.

Protocol 2: In Vitro Validation of a Disulfo-ICG-Targeted
Conjugate
This protocol outlines the steps to validate the binding specificity of the newly synthesized

Disulfo-ICG-PSMA peptide conjugate to cancer cells expressing the target protein.

Materials:

PSMA-positive prostate cancer cells (e.g., LNCaP)

PSMA-negative control cells (e.g., PC-3)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Disulfo-ICG-PSMA peptide conjugate

Free Disulfo-ICG dye (as a control)

Blocking agent: unlabeled PSMA-targeting peptide

Fluorescence microscope or plate reader

Procedure:

Cell Culture:
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Culture PSMA-positive and PSMA-negative cells in appropriate medium until they reach

70-80% confluency.

Binding Assay:

Seed the cells in chamber slides or 96-well plates suitable for fluorescence imaging or

quantification.

Incubate one set of PSMA-positive cells with a high concentration of the unlabeled PSMA-

targeting peptide for 1 hour at 37°C to block the PSMA receptors.

Add the Disulfo-ICG-PSMA peptide conjugate (at a final concentration of 1-10 µM) to the

wells containing PSMA-positive cells, PSMA-negative cells, and the blocked PSMA-

positive cells.

As a control, add free Disulfo-ICG dye to a separate set of wells for each cell line.

Incubate for 1-2 hours at 37°C, protected from light.

Washing and Imaging:

Wash the cells three times with cold PBS to remove unbound conjugate.

Image the cells using a fluorescence microscope with appropriate NIR filters.

Alternatively, quantify the fluorescence intensity using a plate reader.

Analysis:

Compare the fluorescence intensity between the different cell lines and conditions.

Specific binding is confirmed if the fluorescence signal is significantly higher in PSMA-

positive cells compared to PSMA-negative cells and the blocked cells.

Protocol 3: In Vivo Fluorescence-Guided Tumor Imaging
This protocol describes the use of a Disulfo-ICG-targeted conjugate for in vivo imaging of

tumors in a preclinical animal model.
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Materials:

Tumor-bearing mice (e.g., nude mice with xenografted PSMA-positive tumors)

Disulfo-ICG-PSMA peptide conjugate

In vivo fluorescence imaging system with NIR capabilities

Anesthesia (e.g., isoflurane)

Procedure:

Animal Preparation:

Anesthetize the tumor-bearing mouse using isoflurane.

Probe Administration:

Intravenously inject the Disulfo-ICG-PSMA peptide conjugate into the mouse via the tail

vein. The optimal dose will need to be determined but a starting point of 1-5 mg/kg can be

used.

Fluorescence Imaging:

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48

hours) using the in vivo imaging system. This will help determine the optimal time window

for imaging when the tumor-to-background ratio is highest.

During a simulated surgical procedure, the fluorescence imaging system can be used to

visualize the tumor in real-time.

Ex Vivo Analysis:

After the final imaging time point, euthanize the mouse and excise the tumor and major

organs (liver, kidneys, spleen, lungs, heart).

Image the excised tissues to confirm the biodistribution of the fluorescent probe.
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Data Analysis:

Quantify the fluorescence intensity in the tumor and surrounding normal tissue to calculate

the tumor-to-background ratio (TBR).
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Caption: Workflow for conjugating Disulfo-ICG NHS ester to a targeting peptide.

Experimental Workflow for FGS Probe Development
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Probe Synthesis & Characterization In Vitro Validation In Vivo Evaluation
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Caption: Overall experimental workflow for developing and validating a Disulfo-ICG-based FGS

probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC
[pmc.ncbi.nlm.nih.gov]

2. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe |
Springer Nature Experiments [experiments.springernature.com]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols: Disulfo-ICG Amine for
Fluorescence-Guided Surgery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381631#disulfo-icg-amine-applications-in-
fluorescence-guided-surgery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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